molecular formula C12H21BN2O4 B11848812 {1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-71-5

{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid

Cat. No.: B11848812
CAS No.: 915283-71-5
M. Wt: 268.12 g/mol
InChI Key: KXDXUFDMNMEQHZ-UHFFFAOYSA-N
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Description

(1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a boronic acid group attached to a pyrrolidine ring, which is further substituted with a cyclopentanecarboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic reactionsThe final step involves the incorporation of the boronic acid group, often achieved through borylation reactions using boronic acid reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

(1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic esters, amines, and substituted boronic acid derivatives, which can be further utilized in various synthetic applications .

Mechanism of Action

The mechanism of action of (1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Methylboronic acid
  • Cyclohexylboronic acid

Uniqueness

Compared to these similar compounds, (1-(2-(Cyclopentanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a pyrrolidine ring and a cyclopentanecarboxamido group. This structural complexity enhances its reactivity and potential for diverse applications in various fields .

Properties

CAS No.

915283-71-5

Molecular Formula

C12H21BN2O4

Molecular Weight

268.12 g/mol

IUPAC Name

[1-[2-(cyclopentanecarbonylamino)acetyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C12H21BN2O4/c16-11(15-7-3-6-10(15)13(18)19)8-14-12(17)9-4-1-2-5-9/h9-10,18-19H,1-8H2,(H,14,17)

InChI Key

KXDXUFDMNMEQHZ-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)CNC(=O)C2CCCC2)(O)O

Origin of Product

United States

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